Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate
Overview
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is a boronic ester derivative of naphthoic acid. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the field of cross-coupling reactions. Its structure includes a naphthalene ring, which is a fused pair of benzene rings, and a boronic ester group, which is known for its stability and reactivity.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters, such as this compound, are often used in organic synthesis as versatile reagents or catalysts . They are known to participate in various carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical reactions, including carbon-carbon bond formation, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
The bioavailability of boronic acids and their esters can be influenced by factors such as their pka values, the presence of transporters, and their ability to form reversible covalent bonds with biological targets .
Result of Action
The ability of boronic acids and their esters to form reversible covalent bonds with biological targets can lead to changes in the activity of these targets, potentially resulting in various biological effects .
Action Environment
Factors such as ph and temperature can influence the stability and reactivity of boronic acids and their esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate typically involves the reaction of 4-bromo-1-naphthoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, usually in a solvent like tetrahydrofuran (THF), and requires a base such as potassium acetate to facilitate the reaction. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura reactions.
Alcohols: Formed from the oxidation of the boronic ester group.
Scientific Research Applications
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is unique due to its naphthalene ring structure, which provides additional stability and reactivity compared to similar compounds with simpler aromatic rings. This makes it particularly useful in the synthesis of more complex organic molecules and in applications requiring high stability and reactivity .
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-10-14(16(20)21-5)12-8-6-7-9-13(12)15/h6-11H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKGABJHBKAZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623190 | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643094-08-0 | |
Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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